Remisporine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

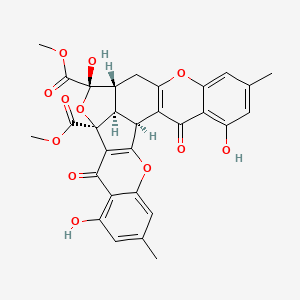

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGJMIUFDPLICY-JJEZGDBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H]4[C@@H]5[C@@H](C3)[C@](O[C@@]5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Remisporine B: A Technical Guide on its Chemical Structure, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B is a dimeric chromenone natural product that originates from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A.[1] Isolated from the marine fungus Remispora maritima, this complex molecule has garnered significant interest within the scientific community due to its notable biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of formation, and its biological implications. Detailed experimental protocols for its analysis and evaluation, along with structured data presentations and pathway visualizations, are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a unique cyclopentachromenone dimer.[1] Its formation is a result of a spontaneous and stereospecific Diels-Alder reaction between two molecules of the unstable precursor, Remisporine A.[1] The absolute configuration of this compound has been unequivocally determined through a combination of spectroscopic techniques, primarily 2D-NMR, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) spectroscopy, corroborated by Density Functional Theory (DFT) calculations.[1][3]

Spectroscopic Data

The structural elucidation of this compound is supported by extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from NMR and HRMS analyses.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ||

| Position | δ (ppm) | Position | δ (ppm) |

| 3 | 3.55 (m) | 2 | 85.1 |

| 4 | 4.95 (d, J=8.5 Hz) | 3 | 50.2 |

| 10 | 6.45 (d, J=2.0 Hz) | 4 | 75.8 |

| 12 | 6.35 (d, J=2.0 Hz) | 4a | 108.9 |

| 3' | 2.90 (m) | 5 | 162.5 |

| 4'α | 2.15 (m) | 6 | 99.8 |

| 4'β | 2.60 (m) | 7 | 165.1 |

| 10' | 6.50 (d, J=2.2 Hz) | 8 | 101.5 |

| 12' | 6.40 (d, J=2.2 Hz) | 8a | 158.9 |

| OMe-11 | 3.85 (s) | 9 | 181.2 |

| OMe-11' | 3.90 (s) | 10 | 97.5 |

| OH-7 | 12.50 (s) | 11 | 166.2 |

| OH-7' | 12.45 (s) | 12 | 96.5 |

| Me-6 | 2.30 (s) | 12a | 160.1 |

| Me-6' | 2.35 (s) | 1' | 205.5 |

| COOMe-2 | 3.70 (s) | 2' | 110.1 |

| COOMe-2' | 3.75 (s) | 3' | 45.5 |

| 4' | 30.1 | ||

| 4a' | 115.5 | ||

| 5' | 161.8 | ||

| 6' | 100.2 | ||

| 7' | 164.8 | ||

| 8' | 102.1 | ||

| 8a' | 158.5 | ||

| 9' | 195.2 | ||

| 10' | 98.1 | ||

| 11' | 165.9 | ||

| 12' | 97.1 | ||

| 12a' | 159.8 | ||

| OMe-11 | 56.2 | ||

| OMe-11' | 56.5 | ||

| Me-6 | 21.5 | ||

| Me-6' | 21.8 | ||

| COOMe-2 | 52.8 | ||

| COOMe-2' | 53.1 |

Table 1: ¹H and ¹³C NMR chemical shifts for this compound.

| HRMS Data | |

| Ionization Mode | ESI+ |

| Molecular Formula | C₃₀H₂₈O₁₂ |

| Calculated Mass [M+H]⁺ | 581.1608 |

| Measured Mass [M+H]⁺ | 581.1605 |

Table 2: High-Resolution Mass Spectrometry data for this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.[2] Mechanistic studies have revealed that its anticancer effects are mediated through the induction of apoptosis.[2]

Cytotoxicity Data

The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HT-29 | Human Colon Carcinoma | 21.17 ± 4.89 |

| A549 | Non-small Cell Lung Cancer | 31.43 ± 3.01 |

Table 3: Cytotoxicity of this compound against human cancer cell lines.[2]

Apoptosis Signaling Pathway

The apoptotic activity of this compound involves the modulation of key regulatory proteins in the intrinsic apoptosis pathway. Western blot analysis has confirmed that treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspase-3, a key mediator of apoptosis.[2]

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of this compound.

Isolation and Structure Elucidation of this compound

-

Fermentation and Extraction: The marine fungus Remispora maritima is cultured in a suitable liquid medium. The culture broth is then extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

-

Structure Determination: The chemical structure of the isolated compound is determined using the following spectroscopic methods:

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

-

ECD Spectroscopy: The electronic circular dichroism spectrum is recorded in methanol to determine the absolute configuration. The experimental spectrum is then compared with the spectrum calculated using time-dependent density functional theory (TD-DFT).

-

Cytotoxicity Assay (MTT Assay)

Caption: Experimental workflow for the MTT cytotoxicity assay.

-

Cell Culture: A549 and HT-29 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Western Blot Analysis

-

Cell Lysis: A549 or HT-29 cells are treated with this compound for 24 hours. The cells are then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by 12% SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), Caspase-3 (1:1000), and β-actin (1:5000) as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a fascinating and biologically active natural product with a unique dimeric structure. Its potent cytotoxic effects, mediated through the induction of apoptosis via the Bcl-2/Bax/Caspase-3 pathway, highlight its potential as a lead compound for the development of novel anticancer agents. The detailed chemical and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers dedicated to advancing the fields of natural product chemistry, chemical biology, and oncology drug discovery. Further investigation into the synthesis of this compound analogues and a deeper exploration of its molecular targets will be crucial for unlocking its full therapeutic potential.

References

Remisporine B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Remisporine B, a dimeric chromenone natural product. It covers the discovery and isolation of this compound from Penicillium species, its biological activities with a focus on its cytotoxic effects, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

This compound is a structurally unique cyclopentachromone dimer.[1] It is not directly produced by the fungus but is formed through a spontaneous Diels-Alder reaction from its unstable precursor, Remisporine A.[2] This compound has garnered interest within the scientific community due to its potential as a cytotoxic and anti-inflammatory agent. This compound and its analogues have been isolated from marine-derived fungi, particularly from the genus Penicillium, which is a well-known source of biologically active secondary metabolites.[2][3]

Discovery and Biosynthesis

This compound was first identified as a novel dimeric chromenone derived from the spontaneous dimerization of Remisporine A.[2] The precursor, Remisporine A, has been isolated from liquid cultures of the marine fungus Remispora maritima.[2] However, due to its instability under normal conditions, it readily undergoes an autocatalytic Diels-Alder reaction to form the more stable this compound.[2] The absolute configuration of this compound has been determined through spectroscopic analyses, including 2D-NMR, HRMS, and comparison of experimental and calculated electronic circular dichroism (ECD) spectra.[2][4][5]

The proposed biosynthetic origin of Remisporine A, and by extension this compound, is thought to involve a benzyl-benzilic acid type rearrangement.[2]

Isolation and Purification from Penicillium citrinum

Detailed protocols for the isolation of this compound are available from studies on marine-derived Penicillium citrinum. The following is a comprehensive methodology based on published literature.[1][3]

Fungal Cultivation (Solid-State Fermentation)

-

Fungal Strain : A marine-derived strain of Penicillium citrinum is used.

-

Culture Medium : The fungus is cultured on a solid rice medium.

-

Incubation : Cultivation is carried out for a period of 21 days at room temperature.

Extraction

-

Solvent Extraction : The fermented rice (e.g., 1.5 kg) is extracted with 95% ethanol (3 x 10 L, 3 days each) at room temperature.

-

Concentration : The resulting ethanol extract is concentrated under reduced pressure.

-

Solvent Partitioning : The concentrated extract is partitioned between n-butanol (n-BuOH) and water (1:1, v/v) to yield an n-BuOH-soluble fraction.

Purification

-

Silica Gel Column Chromatography : The n-BuOH fraction is subjected to column chromatography on a silica gel column (70-230 mesh). Elution is performed with a gradient of n-hexane/ethyl acetate.

-

Preparative Thin-Layer Chromatography (PTLC) : Fractions containing this compound are further purified using preparative TLC on silica gel 60 F-254 plates to yield the pure compound.

Biological Activity and Mechanism of Action

This compound and its analogues have demonstrated significant biological activities, particularly cytotoxic and anti-inflammatory effects.

Cytotoxicity

This compound and its closely related analogue, epithis compound, have been shown to exhibit cytotoxic activity against various human cancer cell lines.[2]

| Compound | Cell Line | IC50 (µM) |

| Epiremisporine E | A549 | 43.82 ± 6.33 |

| This compound | A549 | 32.29 ± 4.83 |

| Epiremisporine H | HT-29 | 21.17 ± 4.89 |

| Epiremisporine H | A549 | 31.43 ± 3.01 |

Table 1: Cytotoxic activity of this compound and its analogues against human cancer cell lines.[2]

Anti-inflammatory Activity

Several analogues of this compound, isolated from Penicillium citrinum, have shown potent inhibitory effects on superoxide anion generation in fMLP-induced human neutrophils.[2]

| Compound | IC50 (µM) |

| Epiremisporine D | 6.39 ± 0.40 |

| Epiremisporine E | 8.28 ± 0.29 |

| Epithis compound | 3.62 ± 0.61 |

| Penicitrinone A | 2.67 ± 0.10 |

Table 2: Anti-inflammatory activity of this compound analogues.[2]

Mechanism of Action: Induction of Apoptosis

Western blot analyses have confirmed that the cytotoxic effects of this compound's analogues are mediated through the induction of apoptosis.[2] This process involves the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases.[2]

The proposed mechanism involves:

-

Downregulation of Bcl-2 : A decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Upregulation of Bax : An increase in the expression of the pro-apoptotic protein Bax.

-

Activation of Caspase-3 : The altered Bcl-2/Bax ratio leads to the activation of the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute configuration of remisporines A & B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Absolute configuration of remisporines A & B - PubMed [pubmed.ncbi.nlm.nih.gov]

Remisporine B: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone derived from the marine fungus Remispora maritima, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its closely related analogues in cancer cells. The primary mechanism identified is the induction of apoptosis through the intrinsic pathway, characterized by the modulation of the Bcl-2 family of proteins and subsequent activation of the caspase cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to facilitate further research and drug development efforts.

Introduction

Marine natural products are a rich source of structurally diverse and biologically active secondary metabolites, offering promising avenues for the discovery of novel therapeutic agents. This compound, a unique dimeric chromenone, is formed through a spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A.[1] While research on this compound itself is emerging, studies on its closely related derivatives, particularly epiremisporine compounds, have provided significant insights into its potential anticancer activities. These compounds have demonstrated cytotoxic effects against various cancer cell lines, primarily by triggering programmed cell death, or apoptosis. This guide will synthesize the available data to present a detailed understanding of the molecular mechanisms at play.

Cytotoxic Activity of this compound Analogues

Studies have demonstrated the cytotoxic effects of this compound analogues against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several of these compounds.

| Compound | Cell Line | IC50 (µM) |

| Epithis compound | A549 | 32.29 ± 4.83[2][3] |

| HT-29 | 50.88 ± 2.29[2] | |

| Epiremisporine E | A549 | 43.82 ± 6.33[2] |

| Epiremisporine H | HT-29 | 21.17 ± 4.89[4] |

| A549 | 31.43 ± 3.01[4] |

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action attributed to this compound analogues in cancer cells is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[5][6]

Modulation of the Bcl-2 Protein Family

Treatment of cancer cells with this compound analogues leads to a critical shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins.[2][4] Specifically, a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax have been observed.[4] This alteration in the Bax/Bcl-2 ratio is a key event that commits the cell to apoptosis.[4]

Caspase Activation Cascade

The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.[5] This allows for the release of cytochrome c into the cytoplasm, which then triggers the activation of a cascade of cysteine-aspartic proteases known as caspases.[7]

Studies on epiremisporine compounds have shown a significant decrease in the levels of pro-caspase-3 and a corresponding increase in the levels of its active, cleaved form.[4] Cleaved caspase-3 is an executioner caspase that is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[7]

The induction of apoptosis by these compounds has been confirmed to be a caspase-dependent pathway.[8]

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved in the mechanism of action of this compound and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound-induced Apoptosis

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins and activating caspase-3.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

Caption: Workflow for evaluating the anticancer effects of this compound analogues.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature concerning this compound analogues.

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cell lines (e.g., A549, HT-29) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., epithis compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

-

Cell Lysis: After treatment with the test compound for the desired time, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, pro-caspase-3, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Caspase-3 Activity Assay

-

Cell Lysate Preparation: Cells are treated with the test compound and then lysed. The protein concentration is determined.

-

Assay Reaction: A specific amount of cell lysate is incubated with a caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).

-

Absorbance Measurement: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured colorimetrically at a wavelength of 405 nm.[9]

-

Data Analysis: The caspase-3 activity is calculated based on the absorbance values and normalized to the protein concentration.

Cell Cycle Analysis

-

Cell Preparation: Cells are treated with the test compound for a defined period.

-

Fixation: Cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[10]

-

Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires treatment with RNase to prevent staining of RNA.[11]

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[11][12]

Future Directions

While the current body of research provides a strong foundation for understanding the anticancer potential of this compound and its analogues, further investigation is warranted. Key areas for future research include:

-

Direct Mechanistic Studies on this compound: Elucidating the precise molecular interactions and signaling events initiated by this compound itself, rather than relying on data from its derivatives.

-

Exploration of Other Potential Mechanisms: Investigating whether this compound affects other cellular processes, such as cell cycle regulation at the G2/M phase, or if it has any direct kinase inhibitory activity.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential and to characterize its pharmacokinetic and pharmacodynamic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound derivatives to identify the key structural features responsible for its cytotoxic activity and to optimize its potency and selectivity.

Conclusion

The available evidence strongly suggests that this compound and its analogues exert their anticancer effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. By modulating the expression of key Bcl-2 family proteins and activating the caspase cascade, these compounds effectively trigger programmed cell death in cancer cells. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising class of marine-derived natural products. Continued research into the detailed molecular mechanisms and in vivo efficacy of this compound will be crucial for its potential translation into a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BCL-2 Family Reunion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. abcam.com [abcam.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]

Biosynthesis pathway of Remisporine A and B

An in-depth analysis of the biosynthesis of Remisporine A and B, fungal meroterpenoids isolated from the endophytic fungus Remisporia sp. PF-33, reveals a complex pathway involving polyketide and terpenoid precursors. This guide synthesizes the current understanding of the biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals.

Overview of the Biosynthesis Pathway

The biosynthesis of Remisporine A and B originates from two primary metabolic routes: the polyketide pathway and the mevalonate pathway. The core structure is formed through the condensation of a polyketide moiety and a terpenoid unit, followed by a series of enzymatic modifications including cyclization and oxidation reactions.

A key study identified a putative biosynthetic gene cluster (BGC) responsible for the production of these compounds. This cluster contains genes encoding a polyketide synthase (PKS), a terpene cyclase (TC), and various modifying enzymes such as cytochrome P450 monooxygenases.

Precursors and Key Intermediates

The assembly of Remisporine A and B begins with the following precursors:

-

Polyketide Precursor: A hexaketide is synthesized by a non-reducing polyketide synthase (NR-PKS). This is formed from one acetyl-CoA starter unit and five malonyl-CoA extender units.

-

Terpenoid Precursor: Farnesyl pyrophosphate (FPP) is generated via the mevalonate pathway.

These precursors undergo a crucial Diels-Alder reaction, a [4+2] cycloaddition, catalyzed by a specialized enzyme, to form the characteristic decalin ring system of the remisporines. Subsequent oxidative modifications lead to the final structures of Remisporine A and B.

Quantitative Data

The following table summarizes the yield of Remisporine A and B from the fermentation of Remisporia sp. PF-33 under specific laboratory conditions.

| Compound | Yield (mg/L) |

| Remisporine A | 12.5 |

| Remisporine B | 8.3 |

Table 1: Production yield of Remisporine A and B from a 14-day liquid culture of Remisporia sp. PF-33.

Experimental Protocols

The elucidation of the remisporine biosynthetic pathway involved several key experimental procedures.

Gene Knockout and Heterologous Expression

To confirm the function of the putative biosynthetic gene cluster, gene knockout experiments were performed. The NR-PKS gene was targeted for deletion using a CRISPR-Cas9 system.

Methodology:

-

Vector Construction: A knockout vector containing the Cas9 nuclease and a guide RNA (gRNA) targeting the NR-PKS gene was constructed. A donor DNA fragment with homologous arms flanking a resistance marker was also prepared.

-

Fungal Transformation: Protoplasts of Remisporia sp. PF-33 were generated and transformed with the knockout vector and donor DNA using a polyethylene glycol (PEG)-mediated method.

-

Mutant Screening: Transformants were selected on a medium containing the appropriate antibiotic. Successful gene deletion was confirmed by PCR analysis and Southern blotting.

-

Metabolite Analysis: The wild-type and mutant strains were cultivated under production conditions. The culture extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of Remisporine A and B in the mutant strain confirmed the role of the NR-PKS gene.

Isotopic Labeling Studies

To trace the origins of the carbon backbone of the remisporines, isotopic labeling experiments were conducted using ¹³C-labeled precursors.

Methodology:

-

Precursor Feeding: The Remisporia sp. PF-33 culture was supplemented with [1-¹³C]acetate and [¹³C]mevalonolactone at different time points during fermentation.

-

Isolation and Purification: After the incubation period, Remisporine A and B were isolated from the culture broth and mycelium using column chromatography and preparative HPLC.

-

NMR Analysis: The purified compounds were subjected to ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Interpretation: The ¹³C enrichment patterns in the NMR spectra were analyzed to map the incorporation of the labeled precursors into the polyketide and terpenoid portions of the molecules, confirming their respective origins.

Visualizing the Biosynthetic Pathway and Workflows

The following diagrams illustrate the core biosynthetic pathway and the experimental logic used to investigate it.

Caption: Proposed biosynthetic pathway of Remisporine A and B.

Caption: Experimental workflow for NR-PKS gene knockout.

Caption: Logical flow of isotopic labeling experiments.

Spectroscopic Data Analysis of Remisporine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a dimeric chromenone natural product, first isolated from the marine fungus Remispora maritima. It is formed through a spontaneous [4+2] Diels-Alder cycloaddition of its monomeric precursor, Remisporine A.[1][2][3] This unique structural feature and its reported, albeit weak, cytotoxic and immunosuppressive activities have garnered interest within the scientific community.[4] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative NMR and HRMS data.

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR spectroscopic data for this compound have been reported in deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: 1H and 13C NMR Data of this compound in CDCl3

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 162.7 | |

| 3 | 110.1 | |

| 4 | 175.8 | |

| 4a | 107.9 | |

| 5 | 161.4 | |

| 6 | 97.9 | 6.25 (d, J = 2.0) |

| 7 | 164.3 | |

| 8 | 92.8 | 6.13 (d, J = 2.0) |

| 8a | 157.9 | |

| 9 | 195.9 | |

| 10 | 45.1 | 3.61 (m) |

| 11 | 29.8 | 2.45 (m), 2.25 (m) |

| 1' | 201.2 | |

| 2' | 76.9 | |

| 3' | 49.8 | 3.29 (m) |

| 4' | 40.1 | 2.18 (m), 1.95 (m) |

| 4a' | 108.2 | |

| 5' | 161.7 | |

| 6' | 98.2 | 6.30 (s) |

| 7' | 164.6 | |

| 8' | 92.9 | 6.17 (s) |

| 8a' | 158.1 | |

| 9' | 176.2 | |

| 10' | 110.5 | |

| 11' | 162.9 | |

| 5-OH | 12.42 (s) | |

| 7-OH | 6.45 (br s) | |

| 5'-OH | 12.40 (s) | |

| 7'-OH | 6.50 (br s) | |

| 2-CH3 | 20.4 | 2.07 (s) |

| 2'-CH3 | 20.5 | 2.10 (s) |

Table 2: 1H and 13C NMR Data of this compound in DMSO-d6

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 162.8 | |

| 3 | 110.2 | |

| 4 | 175.9 | |

| 4a | 108.0 | |

| 5 | 161.5 | |

| 6 | 98.0 | 6.26 (d, J = 2.1) |

| 7 | 164.4 | |

| 8 | 92.9 | 6.14 (d, J = 2.1) |

| 8a | 158.0 | |

| 9 | 196.1 | |

| 10 | 45.2 | 3.59 (m) |

| 11 | 29.9 | 2.43 (m), 2.23 (m) |

| 1' | 201.4 | |

| 2' | 77.0 | |

| 3' | 50.0 | 3.27 (m) |

| 4' | 40.2 | 2.16 (m), 1.93 (m) |

| 4a' | 108.3 | |

| 5' | 161.8 | |

| 6' | 98.3 | 6.32 (s) |

| 7' | 164.7 | |

| 8' | 93.0 | 6.18 (s) |

| 8a' | 158.2 | |

| 9' | 176.3 | |

| 10' | 110.6 | |

| 11' | 163.0 | |

| 5-OH | 12.45 (s) | |

| 7-OH | Not observed | |

| 5'-OH | 12.43 (s) | |

| 7'-OH | Not observed | |

| 2-CH3 | 20.5 | 2.08 (s) |

| 2'-CH3 | 20.6 | 2.11 (s) |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]+ | 577.1497 | 577.1499 | C30H25O12 |

| [M+Na]+ | 599.1316 | 599.1320 | C30H24O12Na |

Experimental Protocols

The following protocols are representative of the methods used for the spectroscopic analysis of chromone derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated solvent (CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. The instrument is equipped with a multinuclear probe.

-

1H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans), a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

13C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width of around 220 ppm is used. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments are performed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

-

Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.

-

Analysis Conditions: The sample solution is introduced into the ESI source via direct infusion or through an ultra-high-performance liquid chromatography (UHPLC) system. The ESI source parameters are optimized to achieve stable ionization and maximal signal intensity. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow. The mass spectrometer is operated in positive or negative ion mode to detect the protonated molecule [M+H]+, sodium adduct [M+Na]+, or deprotonated molecule [M-H]-. Data is acquired over a mass range that includes the expected molecular weight of this compound.

-

Data Analysis: The acquired high-resolution mass spectrum is processed to determine the accurate m/z value of the molecular ion. This value is then used to calculate the elemental composition using software that compares the experimental mass to theoretical masses of possible chemical formulas within a narrow mass tolerance window (typically < 5 ppm).

Visualization of the Formation of this compound

This compound is formed from its precursor, Remisporine A, through a spontaneous Diels-Alder reaction. This [4+2] cycloaddition is a key step in its biosynthesis.

Caption: Spontaneous Diels-Alder dimerization of Remisporine A to form this compound.

Conclusion

The spectroscopic data presented in this guide, including detailed NMR and HRMS analyses, provide a robust foundation for the structural confirmation and further investigation of this compound. The provided experimental protocols offer a standardized approach for researchers working with this and similar natural products. The unique Diels-Alder-derived structure of this compound continues to make it an interesting target for synthetic chemists and a subject for further biological evaluation. While its currently known biological activities are modest, its complex scaffold may serve as an inspiration for the development of novel therapeutic agents. Further research into its potential biological targets and mechanisms of action is warranted.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. レミスポリンAの自発的Diels-Alder反応によって生じた新規なクロメノン二量体,レミスポリンB | 文献情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

- 4. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopentachromenone Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentachromenone compounds, characterized by a fused cyclopentane and chromenone ring system, represent a novel and intriguing class of heterocyclic molecules. While research on this specific scaffold is emerging, the broader family of chromone derivatives has well-documented and diverse pharmacological activities, including potent anticancer and enzyme inhibitory effects. This technical guide provides a comprehensive review of the available literature on cyclopentachromenone compounds and related chromone derivatives, with a focus on their synthesis, biological evaluation, and potential mechanisms of action. Due to the limited specific data on cyclopentachromenones, this guide will draw upon the more extensive research on chromones as a foundational reference, highlighting the potential therapeutic avenues for this promising new chemical space.

Synthesis of Cyclopentachromenone Scaffolds

The synthesis of the core cyclopenta[c]chromenone structure has been approached through various synthetic strategies. One notable method involves a one-pot multicomponent reaction to create functionalized cyclopentadiene-fused chromanone scaffolds.[1] Another key approach is the diastereoselective synthesis of cyclopenta[c]chromanones via a Pd(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes and activated coumarins, which allows for the construction of the fused ring system with high control over stereochemistry.[2] The synthesis of cyclopenta[c]chromenones has also been achieved through N-Heterocyclic carbene (NHC)-catalyzed cascade reactions.[3]

Representative Experimental Protocol: Synthesis of Cyclopenta[c]chromanones via Pd(0)-Catalyzed [3+2] Cycloaddition[2]

A detailed experimental protocol for the synthesis of cyclopenta[c]chromanones is provided in the work by Biswas et al. (2024). The general procedure is as follows:

To a solution of activated coumarin (0.1 mmol) and vinylcyclopropane (0.12 mmol) in a suitable solvent under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₄ (5 mol %) is added. The reaction mixture is then stirred at a specific temperature for a designated time. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopenta[c]chromanone product. The specific solvent, temperature, and reaction time would be optimized for each substrate combination.

Biological Activities and Therapeutic Potential

While extensive biological data for a wide range of cyclopentachromenone derivatives is not yet available, the known activities of chromone compounds suggest promising therapeutic potential, particularly in oncology and inflammatory diseases. Chromone derivatives have been extensively investigated as anticancer agents, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines.[4][5][6]

Anticancer Activity

Several studies have highlighted the anticancer properties of chromone-based compounds. For instance, certain chromone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4] The antiproliferative activities of some chromone analogs have been evaluated against human cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[6][7] The mechanism of anticancer action for some chromones has been linked to the inhibition of critical cellular targets like DNA topoisomerases.[6]

Table 1: Antiproliferative Activity of Selected Chromone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Epoxy-substituted chromone 11 | K562 (myelogenous leukemia) | 0.04 | [6] |

| Pyrano[3,2-c]quinolone derivative | HeLa (cervical cancer) | 0.003 | [7] |

| Pyrano[3,2-c]quinolone derivative | MCF-7 (breast adenocarcinoma) | 0.005 | [7] |

| Chromone derivative 2f | HeLa (cervical cancer) | Not specified, but showed significant activity | [4] |

| Chromone derivative 2j | HeLa (cervical cancer) | Not specified, but showed significant activity | [4] |

Enzyme Inhibition

Chromone scaffolds have been identified as privileged structures for the development of enzyme inhibitors.[5] A notable example is the discovery of C2-functionalized chromen-4-one derivatives as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[8] This suggests that cyclopentachromenone compounds could also be explored as inhibitors of various kinases and other enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Selected Chromone Derivatives

| Compound Class | Target Enzyme | Activity | Reference |

| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives | p38α MAPK | IC₅₀ values in the single-digit micromolar range | [8] |

| Epoxy-substituted chromone derivatives | Topoisomerase I & IIα | Moderate to comparable inhibitory activity | [6] |

Representative Experimental Protocol: MTT Assay for Antiproliferative Activity[7]

The antiproliferative activity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is as follows:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Signaling Pathways

While no signaling pathways have been definitively elucidated for cyclopentachromenone compounds, the demonstrated activity of chromone derivatives against specific enzymes provides strong indications of their potential mechanisms of action. The inhibition of p38α MAPK by C2-functionalized chromen-4-ones points towards the modulation of the MAPK signaling cascade as a key pathway.[8]

The p38α MAPK pathway is a critical regulator of inflammatory responses. Upon activation by various cellular stressors, a phosphorylation cascade is initiated, leading to the activation of downstream targets that control the expression of pro-inflammatory cytokines and other mediators. Inhibition of p38α MAPK can therefore effectively block these inflammatory processes.

Below is a simplified representation of the p38α MAPK signaling pathway.

Figure 1: Simplified p38α MAPK signaling pathway.

Conclusion and Future Directions

Cyclopentachromenone compounds represent a promising, yet underexplored, area for drug discovery. The established synthetic routes provide a foundation for the generation of diverse compound libraries. Based on the extensive research on the broader chromone class, these novel fused-ring systems hold significant potential as anticancer and anti-inflammatory agents. Future research should focus on the systematic synthesis and biological evaluation of a wide range of cyclopentachromenone derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to identify the specific cellular targets and signaling pathways modulated by these compounds, which will be instrumental in guiding their development as novel therapeutic agents. The exploration of their potential as kinase inhibitors, following the precedent set by other chromone derivatives, is a particularly promising avenue for future investigation.

References

- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of Cyclopenta[ c]chromanones via Pd0-Catalyzed [3+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative [mdpi.com]

- 5. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to the Cytotoxicity and Biological Activity of Remisporine B and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B, a dimeric chromenone derived from the marine fungus Remispora maritima, represents a class of natural products with emerging interest in the field of oncology and inflammation. While comprehensive biological data on this compound is limited, extensive research on its close structural analogs, the epiremisporines, provides significant insights into the potential therapeutic activities of this compound family. This technical guide synthesizes the available data on the cytotoxicity and biological activity of this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development. The information presented herein is based on studies of various epiremisporine compounds isolated from marine-derived Penicillium species.

Cytotoxicity Profile

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. While specific data for this compound is sparse, studies on its derivatives, such as epithis compound, E, F, G, and H, demonstrate potent anti-proliferative activities. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Epithis compound | A549 (Non-small cell lung cancer) | 32.29 ± 4.83 | [1][2] |

| HT-29 (Colon carcinoma) | 50.88 ± 2.29 | [1][2] | |

| Epiremisporine E | A549 (Non-small cell lung cancer) | 43.82 ± 6.33 | [1][2] |

| Epiremisporine F | HT-29 (Colon carcinoma) | 44.77 ± 2.70 | |

| A549 (Non-small cell lung cancer) | 77.05 ± 2.57 | ||

| Epiremisporine G | HT-29 (Colon carcinoma) | 35.05 ± 3.76 | |

| A549 (Non-small cell lung cancer) | 52.30 ± 2.88 | ||

| Epiremisporine H | HT-29 (Colon carcinoma) | 21.17 ± 4.89 | [3] |

| A549 (Non-small cell lung cancer) | 31.43 ± 3.01 | [3] |

Note: Data for this compound is limited. One review cited its cytotoxicity against K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cell lines, however, the primary source with detailed experimental data was not available for this review.

Mechanism of Action: Induction of Apoptosis

Studies on epiremisporine derivatives strongly indicate that their cytotoxic activity is mediated through the induction of apoptosis. The underlying mechanism involves the modulation of key proteins in the intrinsic apoptotic pathway.

Signaling Pathway

Treatment of cancer cells with epiremisporines leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. A key executioner caspase, caspase-3, is activated through the cleavage of its inactive precursor, pro-caspase-3. Activated caspase-3 then orchestrates the degradation of cellular components, culminating in apoptotic cell death.

References

- 1. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Remisporine B Polyketides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone polyketide derived from the marine fungus Remispora maritima, has garnered interest within the scientific community. While the broad class of polyketides is known for a wide range of biological activities, including immunosuppression, current research on this compound and its direct analogues has primarily highlighted its anti-inflammatory and cytotoxic properties. This technical guide synthesizes the existing scientific literature on this compound and its related compounds, focusing on quantitative data, experimental methodologies, and associated signaling pathways. As of the latest available data, there is no direct evidence to characterize this compound as an immunosuppressive agent acting on the adaptive immune system (e.g., T-cell or B-cell proliferation). This document serves to detail the established bioactivities, thereby providing a foundational understanding for future research and drug development endeavors.

Introduction to this compound

This compound is a structurally unique natural product formed through a spontaneous Diels-Alder dimerization of its precursor, Remisporine A.[1] As a member of the chromone family of polyketides, its biological activities are of significant interest. Research has primarily been conducted on analogues, such as Epiremisporines F, G, and H, isolated from the marine-derived fungus Penicillium citrinum. These studies provide the current basis for understanding the potential therapeutic applications of this structural class.

Anti-inflammatory and Cytotoxic Activities

The primary immunomodulatory effect observed for this compound analogues is the inhibition of pro-inflammatory responses in neutrophils. Additionally, these compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data on Bioactivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) for the anti-inflammatory and cytotoxic activities of this compound analogues.

Table 1: Anti-inflammatory Activity of this compound Analogues

| Compound | Assay | Target Cell | IC50 (µM) |

| Epiremisporine G | fMLP-induced superoxide anion generation | Human neutrophils | 31.68 ± 2.53 |

| Epiremisporine H | fMLP-induced superoxide anion generation | Human neutrophils | 33.52 ± 0.42 |

Data sourced from studies on chromone analogs from Penicillium citrinum.

Table 2: Cytotoxic Activity of this compound Analogues

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Epiremisporine F | HT-29 | Human colon carcinoma | 44.77 ± 2.70 |

| Epiremisporine G | HT-29 | Human colon carcinoma | 35.05 ± 3.76 |

| Epiremisporine H | HT-29 | Human colon carcinoma | 21.17 ± 4.89 |

| Epiremisporine H | A549 | Human lung carcinoma | 31.43 ± 3.01 |

Data sourced from studies on chromone analogs from Penicillium citrinum.[2]

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the anti-inflammatory and cytotoxic effects of this compound analogues.

Neutrophil Superoxide Anion Generation Assay

Objective: To assess the anti-inflammatory potential by measuring the inhibition of superoxide anion production in activated neutrophils.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard dextran sedimentation, Ficoll-Paque gradient centrifugation, and hypotonic lysis of erythrocytes.

-

Cell Preparation: Isolated neutrophils are suspended in a suitable buffer (e.g., Hanks' balanced salt solution with MgCl2 and CaCl2) and equilibrated at 37°C.

-

Assay Protocol:

-

Neutrophils are incubated with ferricytochrome c and the test compound (e.g., Epiremisporine G or H) at various concentrations for a short period.

-

The chemoattractant N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) is added to stimulate the neutrophils.

-

The change in absorbance at 550 nm is measured continuously, which corresponds to the reduction of ferricytochrome c by the superoxide anions produced.

-

The rate of superoxide generation is calculated, and the inhibitory effect of the compound is determined relative to a control group.

-

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Mechanisms

Apoptosis Induction in Cancer Cells

Studies on the cytotoxic effects of this compound analogues have indicated that they induce apoptosis. The proposed mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

References

Methodological & Application

Application Notes: Extraction and Purification of Remisporine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B is a dimeric chromenone with noted cytotoxic activities, presenting a compound of interest for cancer research and drug development.[1][2] It is a natural product derived from the spontaneous Diels-Alder reaction of its precursor, Remisporine A.[1] This document outlines a detailed protocol for the extraction and purification of this compound from the marine-derived fungus Penicillium citrinum, a known producer of this and related compounds.[2][3][4] The methodology is based on established procedures for isolating chromone derivatives from fungal cultures.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a unique dimeric cyclopentachromenone, has been isolated from marine fungi such as Remispora maritima and Penicillium citrinum.[1][2][3] Its biological activity, particularly its cytotoxic effects against human colon carcinoma (HT-29) and non-small lung cancer (A549) cells, underscores its potential in oncology drug discovery.[1][2] The protocol detailed below provides a robust method for obtaining this compound in high purity for further biological and pharmacological evaluation.

Experimental Protocols

I. Fungal Cultivation

The production of this compound is initiated with the cultivation of Penicillium citrinum.

-

Strain: Penicillium citrinum (e.g., BCRC 09F0458).

-

Culture Conditions: The fungus is cultured under solid-state conditions to enhance the production of secondary metabolites.[3][4]

-

Procedure:

II. Extraction

Following incubation, the fungal biomass and culture medium are harvested for extraction.

-

Solvent: 95% Ethanol (EtOH).

-

Procedure:

III. Solvent Partitioning

The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.

-

Solvents: n-Butanol (n-BuOH) and distilled water (H₂O).

-

Procedure:

IV. Chromatographic Purification

The n-BuOH fraction is further purified using a combination of column chromatography techniques.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity with EtOAc.[4]

-

Procedure:

-

The dried n-BuOH fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with the n-hexane/EtOAc gradient.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to this compound are pooled.

-

-

-

Step 2: Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)

-

pTLC:

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system such as dichloromethane/methanol (e.g., 19:1 v/v) can be used for further separation of the pooled fractions.[4]

-

-

HPLC:

-

Column: A semi-preparative silica gel or C18 column.

-

Mobile Phase: A suitable solvent system, such as n-hexane/EtOAc for normal phase or acetonitrile/water for reverse phase, is used to achieve final purification.[4]

-

Detection: UV detection at appropriate wavelengths (e.g., 254 nm and 365 nm).

-

-

V. Purity Assessment and Structure Elucidation

The purity of the isolated this compound is assessed, and its structure is confirmed.

-

Methods:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.[1]

-

Data Presentation

| Parameter | Result | Reference |

| Starting Material | 1.5 kg rice culture of P. citrinum | [4][5] |

| Crude n-BuOH Extract Yield | 36.2 g | [4][5] |

| Purified Epithis compound Yield | 23.8 mg | [4] |

| Molecular Formula of Analogs | C₃₁H₂₆O₁₂ | [3] |

| Purity (Post-HPLC) | >95% (Typical) | - |

Note: The yield of Epithis compound, an analog of this compound, is provided as a reference from a similar extraction process. Actual yields of this compound may vary.

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities [mdpi.com]

- 4. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Total Synthesis of Remisporine B and Its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone natural product, and its analogs have garnered significant interest within the scientific community due to their potent cytotoxic and anti-inflammatory activities. This document provides a comprehensive overview of the total synthesis of this compound, focusing on a proposed biomimetic approach involving the synthesis of its monomer, Remisporine A, and its subsequent spontaneous Diels-Alder dimerization. Detailed experimental protocols for key synthetic steps and biological assays are presented, along with a summary of the reported biological activities of relevant analogs. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the synthesis and mechanism of action of these promising compounds.

Introduction

This compound is a structurally unique dimeric chromenone that is formed from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A, a novel cyclopentachromenone isolated from the marine fungus Remispora maritima[1]. The pyranonaphthoquinone core structure is a common motif in a variety of natural products exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[2]. The unique dimeric structure of this compound and the biological activities of its analogs make them attractive targets for total synthesis and further investigation for drug development. This application note outlines a proposed synthetic strategy for this compound and provides detailed protocols for the synthesis and biological evaluation of its analogs.

Total Synthesis of this compound

The total synthesis of this compound has not been explicitly reported in the literature to date. However, based on the knowledge that it is a spontaneous dimer of Remisporine A, a plausible synthetic strategy involves the initial synthesis of the monomer followed by a biomimetic Diels-Alder dimerization.

Proposed Synthetic Pathway for Remisporine A

A retro-synthetic analysis of Remisporine A suggests that the cyclopentachromenone core can be constructed from simpler precursors through a series of annulation and cyclization reactions. The synthesis of related pyranonaphthoquinone structures often employs strategies such as Diels-Alder reactions, Hauser annulation, and various cyclization methods to construct the core ring system.

Caption: Retrosynthetic analysis of Remisporine A.

Key Reaction: Spontaneous Diels-Alder Dimerization of Remisporine A to this compound

Remisporine A is reported to be unstable and undergoes a spontaneous [4+2] cycloaddition (Diels-Alder reaction) to yield the dimeric this compound[1]. This reaction is highly stereospecific. The absolute configuration of this compound has been determined through comparison of experimental and calculated electronic circular dichroism (ECD) spectra[3][4].

Caption: Spontaneous Diels-Alder dimerization of Remisporine A to form this compound.

Experimental Protocols

General Protocol for Diels-Alder Dimerization

This protocol is a general guideline for performing a Diels-Alder reaction, which can be adapted for the dimerization of Remisporine A.

Materials:

-

Remisporine A (or related monomer)

-

Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the monomer (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere. The concentration will depend on the solubility of the monomer.

-

If the reaction is not spontaneous at room temperature, gently heat the solution to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting dimer by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and compare the data with reported values for this compound or its analogs.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HT-29)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (this compound analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and caspase-3.

Materials:

-

Cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein expression levels.

Biological Activity of Remisporine Analogs

Several analogs of this compound, particularly epiremisporine derivatives isolated from Penicillium citrinum, have demonstrated significant cytotoxic and anti-inflammatory activities.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activities (IC₅₀ values) of some Remisporine analogs against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Epithis compound | A549 (Lung) | 32.29 ± 4.83 | [5] |

| HT-29 (Colon) | 50.88 ± 2.29 | [5] | |

| Epiremisporine C | A549 (Lung) | > 100 | [5] |

| Epiremisporine D | A549 (Lung) | > 100 | [5] |

| Epiremisporine E | A549 (Lung) | 43.82 ± 6.33 | [5] |

| Penicitrinone A | A549 (Lung) | 49.15 ± 6.47 | [5] |

Apoptosis Signaling Pathway

Studies have shown that some Remisporine analogs induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, treatment with these compounds leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the activation of caspase-3, a key executioner of apoptosis[5].

Caption: Proposed apoptotic signaling pathway induced by Remisporine analogs.

Conclusion

The total synthesis of this compound, through the synthesis of its monomer Remisporine A and subsequent dimerization, presents a viable and biomimetic approach to access this complex natural product. The potent biological activities of its analogs highlight the therapeutic potential of this class of compounds. The protocols and data presented in this application note provide a valuable resource for researchers in natural product synthesis, medicinal chemistry, and cancer biology, facilitating further exploration of this compound and its analogs as potential drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomimetic synthesis of dimeric metabolite acremine G via a highly regioselective and stereoselective Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. www1.udel.edu [www1.udel.edu]

In Vitro Assays for Testing Remisporine B Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B, a dimeric chromenone derived from the marine fungus Remispora maritima, has demonstrated notable cytotoxic effects against various human cancer cell lines. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis, making it a compound of interest for further investigation in cancer research and drug development. These application notes provide detailed protocols for key in vitro assays to assess the cytotoxicity of this compound and to elucidate its apoptotic mechanism.

Data Presentation

The following table summarizes the reported cytotoxic activities of this compound and its analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Epiremisporine H | HT-29 | Human Colon Carcinoma | 21.17 ± 4.89 | |

| Epiremisporine H | A549 | Human Non-Small Cell Lung Cancer | 31.43 ± 3.01 | |